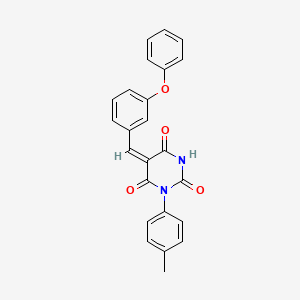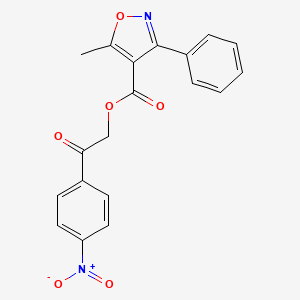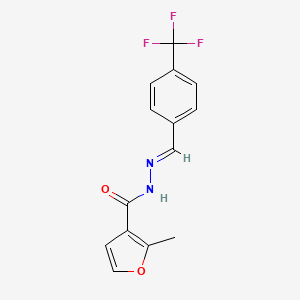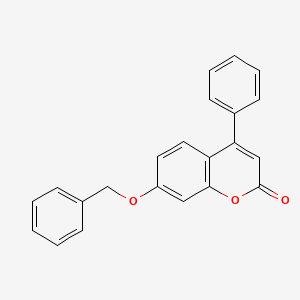![molecular formula C22H18FN7 B11668220 6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11668220.png)
6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2E)-2-(4-fluorobenzylidene)hidracil]-N,N’-difenil-1,3,5-triazina-2,4-diamina es un compuesto orgánico complejo conocido por su estructura química y propiedades únicas. Este compuesto se caracteriza por la presencia de un anillo de triazina, que es un anillo de seis miembros que contiene tres átomos de nitrógeno, y un grupo hidracil unido a una porción de fluorobencilideno. La estructura del compuesto le permite participar en diversas reacciones químicas, lo que lo hace valioso en la investigación científica y las aplicaciones industriales.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 6-[(2E)-2-(4-fluorobenzylidene)hidracil]-N,N’-difenil-1,3,5-triazina-2,4-diamina típicamente implica la condensación de 4-fluorobenzaldehído con derivados de hidracina, seguida de ciclación con cloruro de cianúrico. Las condiciones de reacción a menudo requieren el uso de solventes como etanol o metanol y pueden implicar calentamiento para facilitar la reacción. El proceso se puede resumir de la siguiente manera:
Reacción de Condensación: 4-fluorobenzaldehído reacciona con hidrato de hidracina para formar 4-fluorobencilideno hidracina.
Reacción de Ciclación: El derivado de hidracina resultante se somete a ciclación con cloruro de cianúrico para formar el anillo de triazina.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
6-[(2E)-2-(4-fluorobenzylidene)hidracil]-N,N’-difenil-1,3,5-triazina-2,4-diamina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el átomo de flúor puede ser reemplazado por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; generalmente se lleva a cabo en solventes acuosos u orgánicos.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio; las reacciones a menudo se llevan a cabo en condiciones anhidras.
Sustitución: Nucleófilos como aminas o tioles; las reacciones pueden requerir catalizadores o condiciones específicas de pH.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos correspondientes, mientras que la reducción puede producir aminas o alcoholes. Las reacciones de sustitución dan como resultado el reemplazo del átomo de flúor por el nucleófilo.
Aplicaciones Científicas De Investigación
6-[(2E)-2-(4-fluorobenzylidene)hidracil]-N,N’-difenil-1,3,5-triazina-2,4-diamina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos.
Industria: Utilizado en la producción de tintes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 6-[(2E)-2-(4-fluorobenzylidene)hidracil]-N,N’-difenil-1,3,5-triazina-2,4-diamina implica su interacción con objetivos moleculares y vías específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, su posible actividad anticancerígena puede implicar la inhibición de enzimas clave involucradas en la proliferación celular.
Comparación Con Compuestos Similares
Compuestos Similares
(2E,6E)-2,6-Bis(4-fluorobenzylidene)ciclohexanona: Comparte la porción de fluorobencilideno pero difiere en la estructura central.
4,6-bis[(2E)-2-(4-fluorobenzylidene)hidracil]-N,N-difenil-1,3,5-triazina-2-amina: Núcleo de triazina similar pero con diferentes sustituyentes.
Singularidad
6-[(2E)-2-(4-fluorobenzylidene)hidracil]-N,N’-difenil-1,3,5-triazina-2,4-diamina es única debido a su combinación específica de grupos funcionales y la presencia de la porción de fluorobencilideno. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones.
Propiedades
Fórmula molecular |
C22H18FN7 |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
2-N-[(E)-(4-fluorophenyl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C22H18FN7/c23-17-13-11-16(12-14-17)15-24-30-22-28-20(25-18-7-3-1-4-8-18)27-21(29-22)26-19-9-5-2-6-10-19/h1-15H,(H3,25,26,27,28,29,30)/b24-15+ |
Clave InChI |
ICYCMEHHAFFZMN-BUVRLJJBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)F)NC4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)F)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-({[3-bromo-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11668138.png)


![(4Z)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11668156.png)


![2-[1-(1-Naphthalenylmethyl)-1H-benzimidazol-2-yl]-1-(2-thienyl)ethenyl 2-thiophenecarboxylate](/img/structure/B11668180.png)
![2,5-dimethyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide](/img/structure/B11668191.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11668198.png)
![N'-[(Z)-[3-(Benzyloxy)phenyl]methylidene]pyrazine-2-carbohydrazide](/img/structure/B11668201.png)
![3-chloro-N-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11668207.png)
![ethyl (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11668213.png)
![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]propanehydrazide](/img/structure/B11668223.png)

